Acetyl-DL-phenylglycine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-acetamido-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9(10(13)14)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDFZMMOLPIWQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936140 | |
| Record name | [(1-Hydroxyethylidene)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15962-46-6, 29633-99-6 | |
| Record name | N-Acetyl-DL-phenylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15962-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-(Acetamido)phenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015962466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Acetylphenylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029633996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(1-Hydroxyethylidene)amino](phenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (±)-(acetamido)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemoenzymatic Transformations of Ac Dl Phg Oh
Established Chemical Synthesis Routes for Phenylglycine Derivatives
The creation of the phenylglycine scaffold, the precursor to AC-DL-PHG-OH, can be achieved through several established chemical routes. These range from conventional, multi-step processes to more modern, efficient strategies.
Conventional Multistep Synthetic Pathways
Historically, the synthesis of phenylglycine and its derivatives has relied on robust, multi-step methods. One of the most common approaches involves the reaction of aniline (B41778) with chloroacetic or bromoacetic acid. digitellinc.comprepchem.com In a typical procedure, chloroacetic acid is neutralized, and then boiled with aniline, causing the phenylglycine to separate upon cooling. prepchem.com
Other notable conventional methods include:
The Strecker Synthesis: This method traditionally involves reacting benzaldehyde (B42025), cyanide, and ammonia (B1221849) to form an aminonitrile (phenylglycinonitrile), which is then hydrolyzed to produce phenylglycine. researchgate.netgoogle.com A variation uses benzaldehyde and hydrogen cyanide to first synthesize α-hydroxybenzyl acetonitrile (B52724), which then undergoes a Bucherer-Bergs cyclization reaction to yield phenylhydantoin, followed by hydrolysis to obtain phenylglycine. google.com
The Phenylacetic Acid Method: This route starts with phenylacetic acid, which is halogenated at the alpha position. The resulting α-halogenated phenylacetic acid is then ammoniated to yield the final phenylglycine product. google.com
The Glyoxylic Acid Method: In this pathway, glyoxylic acid is condensed with an ammonium (B1175870) salt under acidic conditions and then reacted with an alkylbenzene to produce N-acetic acid phenylglycine. google.com
These pathways, while effective, can sometimes involve harsh reaction conditions or the use of toxic reagents like sodium cyanide. google.comrsc.org
Advanced C-H Functionalization Strategies for Phenylglycine Scaffolds
More recent advancements in organic synthesis have focused on the direct functionalization of carbon-hydrogen (C-H) bonds, offering a more efficient and atom-economical way to modify the phenylglycine structure. acs.org These methods often utilize transition metal catalysts, such as palladium (Pd) and ruthenium (Ru), to selectively activate and modify the aromatic ring of phenylglycine derivatives. acs.orgcsic.es
The use of existing functional groups within the amino acid, such as the carboxylic acid, can direct the metal catalyst to a specific C-H bond, ensuring high selectivity. acs.org Palladium-catalyzed reactions have been developed for the ortho-halogenation, -alkoxylation, -arylation, and -olefination of phenylglycine derivatives. acs.orgbohrium.comresearchgate.net For instance, orthopalladated phenylglycine derivatives can react with reagents like Br₂ or I₂ to introduce a halogen at the ortho position of the phenyl ring. bohrium.comresearchgate.net A notable challenge in these reactions can be the partial loss of enantiomeric excess if an enantiomerically pure starting material is used. bohrium.comresearchgate.net
Ruthenium-catalyzed reactions have also been employed. For example, reacting phenylglycine methyl esters with internal alkynes in the presence of a [Ru(p-cymene)Cl₂]₂ catalyst can produce isoquinoline-1-carboxylates through a C-H/N-H oxidative coupling process. csic.es
Table 1: Advanced C-H Functionalization Strategies for Phenylglycine Scaffolds
| Catalyst System | Substrate | Reaction Type | Key Findings |
|---|---|---|---|
| Pd(II)/Pd(IV) | Mandelic Acid & α-Phenylglycine Derivatives | Arylation, Iodination, Acetoxylation, Olefination | Utilizes the substrate's own carboxylic acid or simple protecting groups to direct C-H functionalization without needing a separate directing group. acs.org |
| [Pd(μ-Cl)(C₆H₃R¹C(R²) ...)]₂ | Substituted Phenylglycines | o-Halogenation, o-Alkoxylation | General process tolerant of various functional groups; however, a partial loss of enantiomeric excess was observed with chiral starting materials. bohrium.comresearchgate.net |
| [Ru(p-cymene)Cl₂]₂ / NaOAc | N-unprotected Phenylglycine Methyl Esters | C-H/N-H Oxidative Coupling (with alkynes) | Synthesizes 3,4-disubstituted isoquinoline-1-carboxylates with good tolerance for various functional groups. csic.es |
| Ene Reductases (EREDs) & Iridium Photocatalysis | N-phenylglycines and Cyclohexenones | Intramolecular β-C–H Functionalization | A one-pot chemoenzymatic cascade was developed to synthesize bridged bicyclic nitrogen scaffolds. nih.gov |
Chemoenzymatic and Biocatalytic Approaches for AC-DL-PHG-OH Production
Chemoenzymatic synthesis combines chemical and enzymatic steps to create more efficient and environmentally friendly production routes. core.ac.uknih.gov These approaches are particularly valuable for producing enantiomerically pure amino acids, which are crucial building blocks in the pharmaceutical industry. nih.govnih.gov The production of D-p-hydroxyphenylglycine (D-HPG), a related compound, from DL-hydroxyphenylhydantoin using D-hydantoinase and D-carbamoylase enzymes in E. coli highlights the potential of whole-cell biocatalysis. nih.govresearchgate.net
Enzymatic Resolution and Enantioselective Synthesis
The production of enantiomerically pure phenylglycine is often achieved through enzymatic resolution, where an enzyme selectively acts on one enantiomer in a racemic mixture. A key strategy involves the resolution of N-acetyl-DL-phenylglycine itself. scielo.brscielo.br
Hog kidney acylase I is an enzyme that can enantioselectively hydrolyze L-N-acetylphenylglycine to produce L-phenylglycine, leaving the unreacted D-N-acetylphenylglycine behind. researchgate.net The D-enantiomer can then be isolated and hydrolyzed chemically to yield D-phenylglycine. researchgate.net Similarly, immobilized penicillin G acylase has been used to quantitatively hydrolyze the L-enantiomer of phenyl acetyl phenylglycine. nih.gov
Nitrilase and amidase enzymes are also widely used. For example, Pseudomonas aeruginosa has been employed as a biocatalyst to transform 2-phenyl-2-amino-acetonitrile into D-phenylglycine with a high enantiomeric excess. scielo.brscielo.br A powerful chemoenzymatic approach couples the chemical Strecker synthesis of racemic phenylglycinonitrile with the enzymatic conversion by nitrilase variants. researchgate.net This one-pot process can achieve a dynamic kinetic resolution, where the unreacted (S)-phenylglycinonitrile racemizes in situ, allowing for theoretical yields of the desired (R)-phenylglycine up to 100%. researchgate.net
Table 2: Enzymatic Resolution and Enantioselective Synthesis of Phenylglycine
| Enzyme/Biocatalyst | Substrate | Product(s) | Key Findings |
|---|---|---|---|
| Hog Kidney Acylase I | DL-N-acetylphenylglycine | L-Phenylglycine + D-N-acetylphenylglycine | Enantiospecific hydrolysis with 100% conversion of the L-form; isolated L-phenylglycine had >99% ee. researchgate.net |
| Immobilized Penicillin G Acylase | DL-Phenyl Acetyl Phenylglycine (DL-PAPG) | L-Phenylglycine + D-PAPG | Quantitative hydrolysis (>97%) of the L-enantiomer was achieved within 45 minutes. nih.gov |
| Pseudomonas aeruginosa 10145 (Nitrilase/Amidase activity) | 2-phenyl-2-amino-acetonitrile | D-Phenylglycine | Induced cells led to complete conversion to D-phenylglycine in 30 minutes with >95% ee. scielo.brscielo.br |
| Nitrilase from P. fluorescens (recombinant E. coli) | rac-Phenylglycinonitrile | (R)-Phenylglycine | A chemoenzymatic one-pot synthesis combining chemical nitrile formation with enzymatic hydrolysis achieved up to 81% yield and ≥95% ee via dynamic kinetic resolution. researchgate.net |
| Leucine Dehydrogenase (LeuDH) from Bacillus cereus | L-Phenylalanine (via intermediates) | L-Phenylglycine | A four-step enzymatic cascade converted L-Phe to L-Phg with 99.9% conversion. nih.gov |
Application of Specific Enzymes in Amino Acid Acylation
The term "aminoacylation" most commonly refers to the crucial biological process where aminoacyl-tRNA synthetases attach an amino acid to its corresponding tRNA molecule, a key step in protein synthesis. oup.comunacademy.comwikipedia.org This process is ATP-dependent and highly specific. youtube.com
In the context of producing AC-DL-PHG-OH, the relevant reaction is N-acetylation. While specific enzymes for the direct N-acetylation of phenylglycine are not extensively detailed, the enzymes used for resolution—acylases—catalyze this reaction reversibly. Aminoacylase (B1246476) I, for instance, catalyzes the stereospecific hydrolysis of N-acyl-L-amino acids. bibliotekanauki.pl This reversibility means the enzyme could, under different conditions, catalyze the acylation of the L-amino acid. However, in industrial practice, these enzymes are overwhelmingly used for deacylation to resolve racemic mixtures of N-acetylated amino acids. scielo.brscielo.brresearchgate.net The synthesis of N-acetyl-DL-phenylglycine is typically achieved through chemical methods prior to enzymatic resolution. researchgate.netbibliotekanauki.pl
Chiral Resolution Techniques for DL-Phenylglycine Derivatives
Beyond enzymatic methods, several other techniques are employed to separate the enantiomers of DL-phenylglycine and its derivatives. These methods exploit the different ways enantiomers can interact with a chiral environment.
Preferential Crystallization: This method can be used for resolution, sometimes enhanced by the addition of another chiral compound. For example, 4-hydroxyphenylglycine can be resolved with (+)-10-camphorsulfonic acid, but only when DL- or D-(-)-phenylglycine is also added, leading to the formation of mixed crystals. idexlab.com
Chromatographic Methods: Chiral chromatography is a powerful tool for separation. Countercurrent chromatography has been used to separate D,L-α-phenylglycine using D-(+)-10-camphorsulfonic acid as a chiral selector in a two-phase solvent system. xml-journal.net HPLC on chiral stationary phases, such as those based on N-(S)-2-(4-chlorophenyl)isovaleroyl-D-phenylglycine, is another effective approach. aocs.org
Enantioselective Liquid-Liquid Extraction (ELLE): This scalable method involves contacting an aqueous solution of the racemate with an organic solvent containing a chiral host. The differential interaction between the enantiomers and the chiral host leads to their separation between the two liquid phases. acs.org
Chiral Membranes: Membrane separation is an emerging technology for chiral resolution. A composite membrane prepared with the chiral selector vancomycin (B549263) has been used for the enantioseparation of D,L-phenylglycine, achieving an enantiomeric excess of over 70% for D-phenylglycine. researchgate.net In this system, the L-phenylglycine was preferentially adsorbed by the membrane, while the D-phenylglycine permeated through first. researchgate.net
Table 3: Chiral Resolution Techniques for DL-Phenylglycine Derivatives
| Technique | Chiral Selector / Principle | Outcome |
|---|---|---|
| Enzymatic Resolution | Penicillin G Acylase / Immobilized Enzyme | Hydrolysis of the L-enantiomer from a phenyl acetyl derivative. nih.gov |
| Countercurrent Chromatography | D-(+)-10-camphorsulfonic acid | Separation of D,L-α-phenylglycine enantiomers. xml-journal.net |
| Preferential Crystallization | (+)-10-camphorsulfonic acid with added Phenylglycine | Co-crystallization allows resolution of substituted phenylglycines. idexlab.com |
| Liquid-Liquid Extraction | Chiral Host in an organic phase | Scalable separation based on differential diastereomeric complex formation. acs.org |
| Enantioselective Membrane | Vancomycin-based polymer membrane | Preferential permeation of D-phenylglycine, achieving >70% e.e. researchgate.net |
Diastereomeric Salt Formation and Preferential Crystallization
The resolution of racemic compounds through the formation of diastereomeric salts is a classical and industrially significant method. This technique relies on the differential solubility of diastereomeric salts formed by reacting a racemic acid, such as AC-DL-PHG-OH, with a chiral base, or vice versa. researchgate.net Although direct data on AC-DL-PHG-OH is limited in readily available literature, the principles can be illustrated by the resolution of similar N-acyl amino acids and related compounds.
One effective strategy is the combination of diastereomeric salt formation with in-situ racemization of the undesired enantiomer, a process known as asymmetric transformation. For instance, N-acyl-DL-amino acids like N-benzoyl-DL-phenylglycine have been shown to be suitable for optical resolution via preferential crystallization. oup.com These racemic modifications can crystallize as a true racemic mixture (a conglomerate), which is a prerequisite for this type of resolution. oup.com The undesired enantiomer remaining in the solution or melt can be racemized using a catalyst, such as acetic anhydride, allowing for a theoretical yield of the desired enantiomer approaching 100%. oup.com
A study on the resolution of DL-2-phenylglycinamide (rac-PGA) utilized N-acetyl-DL-tryptophan (rac-NAT) as a racemic resolving agent. researchgate.netd-nb.info This approach, combining diastereomeric resolution with Viedma ripening, demonstrated that a conglomerate salt of rac-PGA with rac-NAT could be deracemized. researchgate.netd-nb.info This highlights the potential of using racemic resolving agents to resolve other amino acid derivatives.
In a patented method, N-acetyl-D-phenylglycine was successfully employed as a resolving agent for the chemical resolution of DL-phenylalanine methyl ester. researchgate.net This process involved the formation of two diastereomeric salts with significantly different solubilities in a given solvent, allowing for the separation of the D-phenylalanine methyl ester with high optical purity (98.1%) and yield (81.2%). researchgate.net The resolving agent, N-acetyl-D-phenylglycine, is noted to be easily recoverable from the insoluble diastereomeric salt. researchgate.net
Table 1: Examples of Diastereomeric Salt Resolution of Phenylalanine Derivatives
| Racemic Substrate | Resolving Agent | Key Findings | Optical Purity Achieved | Yield | Reference |
|---|---|---|---|---|---|
| DL-Phenylalanine methyl ester | N-Acetyl-D-phenylglycine | Formation of diastereomeric salts with differential solubility. | 98.1% (for D-phenylalanine methyl ester) | 81.2% | researchgate.net |
| DL-2-Phenylglycinamide (rac-PGA) | N-Acetyl-DL-tryptophan (rac-NAT) | Forms a metastable conglomerate salt, enabling deracemization via Viedma ripening. | Not specified | Not specified | researchgate.netd-nb.info |
| N-Benzoyl-DL-phenylglycine | Not applicable (Preferential Crystallization) | Forms a true racemic mixture suitable for preferential crystallization with in-situ racemization. | 10-40% enantiomeric excess in the whole mixture | Not specified | oup.com |
Chromatographic Chiral Separation Methodologies (e.g., HPLC on Chiral Stationary Phases)
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful analytical and preparative tool for the separation of enantiomers. ijrps.com This direct method avoids the need for derivatization, which can sometimes lead to racemization. ijrps.com
For the separation of phenylglycine derivatives, several types of CSPs have been developed. Phenylglycine-based CSPs, where phenylglycine is covalently bonded to a silica (B1680970) support, are commercially available in both L- and D-configurations, allowing for the inversion of the elution order of the enantiomers. ijrps.com These phases act as π-acceptors and are effective for a range of chiral compounds. ijrps.com
Another class of CSPs effective for N-derivatized amino acids are the macrocyclic glycopeptide phases, such as those based on teicoplanin (e.g., CHIROBIOTIC T). sigmaaldrich.com These phases can separate a wide variety of underivatized and N-blocked amino acids, including N-acetyl-DL-methionine, demonstrating their potential applicability for AC-DL-PHG-OH. sigmaaldrich.com The separation mechanism involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, leading to differential retention of the enantiomers.
An alternative approach involves coating a standard reversed-phase column (like ODS - octadecylsilane) with a chiral selector. A study demonstrated the enantioseparation of α-phenylglycine by coating an ODS column with a chiral crown ether. researchgate.net The separation was influenced by the pH of the mobile phase and the column temperature, with lower temperatures enhancing the resolution. researchgate.net
Table 2: HPLC Chiral Separation Methods for Phenylglycine and Derivatives
| Analyte | Chiral Stationary Phase (CSP) / Method | Mobile Phase / Conditions | Key Findings | Reference |
|---|---|---|---|---|
| General Phenylglycine Derivatives | (D)-Phenylglycine covalently bonded to silica | Not specified | Commercially available for chiral separations. | ijrps.comfishersci.ie |
| N-Blocked Amino Acids | Teicoplanin-based (CHIROBIOTIC T) | Polar organic or polar ionic modes | Effective for resolving various N-blocked amino acids. | sigmaaldrich.com |
| α-Phenylglycine | ODS column coated with chiral crown ether | pH 1, sub-ambient temperature (~7°C) | Achieved baseline resolution (Rs > 1.5). | researchgate.net |
| N-Acetyl-phenylalanine | tert-Butylcarbamoylquinine-based CSP | Not specified | Achieved a separation factor (α) of 1.66. | researchgate.net |
Kinetic Resolution via Enzymatic or Chemical Processes
Kinetic resolution is a process where one enantiomer of a racemate reacts at a different rate than the other, allowing for their separation. Enzymatic kinetic resolution is particularly advantageous due to the high enantioselectivity of enzymes under mild reaction conditions.
The most relevant enzymatic method for the resolution of AC-DL-PHG-OH is the use of acylases. A study detailed the use of hog kidney acylase I for the enantiospecific hydrolysis of N-acetyl-DL-phenylglycine. researchgate.netresearchgate.net The enzyme selectively catalyzed the hydrolysis of the L-enantiomer (N-acetyl-L-phenylglycine) to L-phenylglycine, leaving the D-enantiomer (N-acetyl-D-phenylglycine) unreacted. researchgate.netresearchgate.net This allowed for the separation of the two components. L-Phenylglycine was obtained with an enantiomeric excess (ee) of over 99%, while the unreacted N-acetyl-D-phenylglycine could be subsequently hydrolyzed to yield D-phenylglycine with an ee of over 95%. researchgate.netresearchgate.net
Penicillin G acylase is another enzyme utilized for the kinetic resolution of phenylglycine derivatives, specifically their N-phenylacetyl analogs. researchgate.netbioorganica.com.ua This enzyme demonstrates exceptional enantioselectivity, enabling the complete resolution of N-phenylacetyl-phenylglycine with excellent chemical yields for both the hydrolyzed amino acid and the remaining N-phenylacetyl derivative. bioorganica.com.ua
Lipases are also employed in the kinetic resolution of phenylglycine esters. For example, the ammonolysis of DL-phenylglycine methyl ester catalyzed by Novozym 435 (an immobilized lipase (B570770) B from Candida antarctica) yielded D-phenylglycine amide with an enantiomeric ratio (E) of 16 at 40°C, which improved to 52 at -20°C. idexlab.com By combining this resolution with in-situ racemization of the unreacted ester (a dynamic kinetic resolution process), D-phenylglycine amide was produced with 88% ee at 85% conversion. idexlab.com
Table 3: Enzymatic Kinetic Resolution of Phenylglycine Derivatives
| Substrate | Enzyme | Process | Product 1 (% ee) | Product 2 (% ee) | Reference |
|---|---|---|---|---|---|
| AC-DL-PHG-OH | Hog Kidney Acylase I | Hydrolysis of L-enantiomer | L-Phenylglycine (>99%) | D-Phenylglycine (>95% after hydrolysis) | researchgate.netresearchgate.net |
| N-Phenylacetyl-DL-phenylglycine | Penicillin G Acylase | Hydrolysis | (S)-Phenylglycine (>99%) | (R)-N-Phenylacetyl-phenylglycine (>99%) | researchgate.netbioorganica.com.ua |
| DL-Phenylglycine methyl ester | Novozym 435 (Lipase) | Dynamic Kinetic Resolution (Ammonolysis) | D-Phenylglycine amide (88%) | Not applicable | idexlab.com |
Table of Mentioned Compounds
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| AC-DL-PHG-OH | N-Acetyl-DL-phenylglycine |
| (R)-N-acetyl-phenylglycine | (R)-2-(Acetylamino)-2-phenylacetic acid |
| (S)-N-acetyl-phenylglycine | (S)-2-(Acetylamino)-2-phenylacetic acid |
| DL-Phenylglycine | (RS)-2-Amino-2-phenylacetic acid |
| L-Phenylglycine | (S)-2-Amino-2-phenylacetic acid |
| D-Phenylglycine | (R)-2-Amino-2-phenylacetic acid |
| N-Benzoyl-DL-phenylglycine | (RS)-2-(Benzoylamino)-2-phenylacetic acid |
| DL-2-Phenylglycinamide (rac-PGA) | (RS)-2-Amino-2-phenylacetamide |
| N-Acetyl-DL-tryptophan (rac-NAT) | (RS)-2-(Acetylamino)-3-(1H-indol-3-yl)propanoic acid |
| DL-Phenylalanine methyl ester | Methyl (RS)-2-amino-3-phenylpropanoate |
| N-acetyl-DL-methionine | (RS)-2-(Acetylamino)-4-(methylthio)butanoic acid |
| N-Phenylacetyl-phenylglycine | 2-Phenyl-2-(2-phenylacetamido)acetic acid |
| D-Phenylglycine amide | (R)-2-Amino-2-phenylacetamide |
Elucidating the Role of Ac Dl Phg Oh in Peptide Chemistry and Biomolecule Synthesis
Incorporation of N-Acetyl-DL-Phenylglycine into Peptide Structures
The integration of AC-DL-PHG-OH into peptide sequences is a key strategy for creating peptides with tailored properties. Phenylglycine-containing peptides are found in various natural products with important pharmaceutical applications, such as glycopeptide antibiotics. mdpi.comresearchgate.net The presence of the N-acetyl group mimics a peptide bond, making it a useful component for studying peptide structure and function. google.com The incorporation of such non-proteinogenic amino acids is a hallmark of non-ribosomal peptide synthesis (NRPS), a natural process for producing a wide array of bioactive peptides. rsc.orgnih.govrsc.org
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. peptide.comwikipedia.orgresearchgate.net The general workflow of SPPS involves the sequential addition of amino acids to a growing peptide chain anchored to a resin. peptide.comnih.gov This process begins with the attachment of the C-terminal amino acid to the resin, followed by cycles of Nα-protecting group removal and coupling of the next amino acid until the desired sequence is complete. peptide.com
The incorporation of AC-DL-PHG-OH via SPPS follows this fundamental principle. However, the unique structure of phenylglycine presents specific challenges, most notably a heightened susceptibility to racemization during synthesis. mdpi.comresearchgate.net The choice of protecting groups for the amino acid side chains is critical to prevent unwanted side reactions during the repeated deprotection cycles. peptide.com Various resins, such as polystyrene-based resins, and linkers are employed to anchor the peptide and facilitate its eventual cleavage from the solid support. peptide.comresearchgate.netacs.org Continuous-flow methods have also been developed as an efficient alternative to traditional batchwise SPPS. pnas.org
Interactive Table: Key Considerations for SPPS of AC-DL-PHG-OH Containing Peptides
| Parameter | Description | Relevance to AC-DL-PHG-OH |
|---|---|---|
| Resin Choice | The solid support to which the peptide is anchored. | Polystyrene-based resins are common. The choice can influence swelling and reaction kinetics. researchgate.netrsc.org |
| Linker Strategy | The chemical moiety connecting the peptide to the resin. | Determines the conditions for final peptide cleavage. Acid-labile linkers are frequently used. acs.org |
| Protecting Groups | Temporary (Nα) and permanent (side-chain) groups to prevent side reactions. | The N-acetyl group of AC-DL-PHG-OH is stable. Standard Fmoc or Boc strategies are used for the N-terminus of the growing chain. peptide.comnih.gov |
| Coupling Reagents | Reagents that facilitate the formation of the peptide bond. | Carbodiimides like DIC are common, often with additives to suppress racemization. wikipedia.org |
| Deprotection Conditions | Reagents used to remove the temporary Nα-protecting group. | Base (e.g., piperidine (B6355638) for Fmoc) or acid (e.g., TFA for Boc) is used. Conditions must be carefully controlled to avoid epimerization of the phenylglycine residue. peptide.comnih.gov |
Solution-phase peptide synthesis, while often more labor-intensive than SPPS for long peptides, remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptide segments. google.comwikipedia.orgresearchgate.net In this approach, protected amino acids are coupled in a suitable solvent, and the resulting peptide is isolated and purified after each step.
When incorporating AC-DL-PHG-OH, solution-phase methods offer flexibility in the choice of solvents and coupling conditions. rsc.org N-acetylamino acids are often used in these studies because the acetyl group does not suppress racemization, thus serving as a good model for a peptide bond in mechanistic studies of coupling reactions. google.com The use of a two-phase solvent system, such as dichloromethane/water, in conjunction with a coupling reagent like EDC and an additive, has been shown to produce high yields with low racemization. google.com
Stereochemical Integrity and Epimerization in AC-DL-PHG-OH Containing Peptides
A significant challenge in the synthesis of peptides containing phenylglycine is maintaining stereochemical integrity. mdpi.com Phenylglycine residues are notably more prone to racemization (the conversion of a chiral molecule into a mixture of enantiomers) and epimerization (a change in the configuration at one of several stereocenters) compared to many other amino acids. mdpi.comrsc.orgnih.gov This heightened susceptibility stems from the direct attachment of the aromatic ring to the α-carbon, which stabilizes the formation of a planar carbanion or enolate intermediate upon deprotonation of the α-hydrogen. mdpi.comrsc.org
Several factors can influence the rate of racemization in phenylglycine-containing peptides:
Base-Catalyzed Deprotonation : The presence of a base can abstract the acidic α-proton of the amino acid, leading to a planar intermediate that can be reprotonated from either side, resulting in racemization. mdpi.comnih.gov The strength and steric hindrance of the base play a crucial role; sterically hindered bases are less likely to cause racemization. mdpi.com
Activation Method : The method used to activate the carboxylic acid group for peptide bond formation is critical. Strong activation can lead to the formation of an oxazol-5(4H)-one intermediate, which is a major pathway for racemization. nih.gov
Electronic Effects of the Side Chain : The phenyl group stabilizes the negative charge that develops at the α-carbon during deprotonation, thereby increasing the acidity of the α-proton and the rate of racemization. mdpi.comrsc.org
Peptide Chain Length and Neighboring Residues : The steric hindrance of adjacent amino acid residues can influence the rate of epimerization. mdpi.com
pH and Temperature : Both pH and temperature can significantly impact the rate of degradation and racemization. researchgate.netku.edu For instance, base-catalyzed epimerization is a primary degradation pathway at pH > 7 for some peptides. ku.edu
Interactive Table: Factors Affecting Epimerization of Phenylglycine Residues
| Factor | Influence on Epimerization | Mechanism |
|---|---|---|
| Base | Increases rate | Abstraction of the α-proton, leading to a planar carbanion intermediate. mdpi.comnih.gov |
| Coupling Reagent | Can increase rate | Formation of highly reactive intermediates like oxazolones that readily racemize. nih.gov |
| Aromatic Side Chain | Increases rate | Stabilization of the carbanion intermediate through resonance with the phenyl ring. rsc.org |
| Temperature | Increases rate | Provides the necessary activation energy for the racemization process. researchgate.net |
| Adjacent Amino Acids | Can decrease rate | Steric hindrance from neighboring residues can impede the formation of the planar intermediate. mdpi.com |
Given the propensity of phenylglycine to racemize, several strategies have been developed to preserve its stereochemical integrity during peptide synthesis:
Use of Racemization-Suppressing Additives : Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used with coupling reagents like carbodiimides. google.comwikipedia.org These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated species. wikipedia.org
Careful Selection of Coupling Reagents : Choosing coupling reagents that are less likely to promote oxazolone (B7731731) formation can minimize racemization.
Control of Base Concentration and Type : Using sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIPEA) can reduce the extent of α-proton abstraction. mdpi.com In some cases, minimizing the equivalents of base used is also effective. nih.gov
Optimization of Reaction Conditions : Performing coupling reactions at lower temperatures can help to reduce the rate of epimerization. nih.gov
Use of Palladium Catalysis : In certain cross-coupling reactions, Pd(II) species have been observed to act as a sink for base, thereby suppressing epimerization. acs.org
Utilization of AC-DL-PHG-OH as a Precursor for Unnatural Amino Acids and Peptidomimetics
The unique structure of AC-DL-PHG-OH makes it a valuable starting material for the synthesis of more complex unnatural amino acids and peptidomimetics. sigmaaldrich.combitesizebio.com Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides to enhance their properties, such as stability against enzymatic degradation, potency, and bioavailability. researchgate.netsigmaaldrich.comnih.gov
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties. researchgate.netnih.govdiva-portal.org The synthesis of peptidomimetics often involves replacing one or more amino acids or peptide bonds with non-natural moieties. nih.govgoogle.com For example, the peptide bond can be replaced with a 1,2,3-triazole ring, which can influence the conformational properties of the resulting molecule. nih.gov AC-DL-PHG-OH can serve as a scaffold for these modifications, allowing for the introduction of diverse functional groups and structural constraints. This approach is a key strategy in modern drug design, enabling the development of novel therapeutic agents with enhanced stability and efficacy. researchgate.netdiva-portal.org The incorporation of such modified residues can lead to peptides with improved resistance to proteases, which is a major challenge for peptide-based drugs. mdpi.com
Mechanistic Investigations of Biological Activities Attributed to Ac Dl Phg Oh and Its Analogues
Assessment of Biological Functionality in Biochemical Systems
The biological functionality of AC-DL-PHG-OH has been predominantly evaluated through its interaction with enzymes, particularly those involved in the resolution of racemic mixtures.
In vitro studies involving AC-DL-PHG-OH have primarily centered on whole-cell biocatalysis for the production of enantiomerically pure D- and L-phenylglycine. For instance, various bacterial strains have been screened for their ability to hydrolyze N-acetyl-DL-phenylglycine. While many strains exhibit activity towards other acetylated amino acids like N-acetyl-DL-methionine, only a subset can also process N-acetyl-DL-phenylglycine. bibliotekanauki.pl Notably, no strains have been found that exclusively hydrolyze N-acetylphenylglycine. bibliotekanauki.pl The addition of AC-DL-PHG-OH to culture media did not appear to induce higher enzymatic activity in the studied microorganisms. bibliotekanauki.pl
In the context of glycopeptide antibiotic biosynthesis, mutasynthesis approaches have been employed. By deleting the natural biosynthetic pathways for amino acid residues and supplementing the culture with unnatural amino acids like phenylglycine derivatives, modified natural products can be generated. nih.gov This highlights the ability of cellular systems to recognize and incorporate these analogues into complex biochemical pathways.
Furthermore, studies on other N-acetylated amino acids, such as N-acetylcysteine (NAC), have shown effects on cellular responses, including the activation of endothelial cells and influencing insulin (B600854) sensitivity in rodent models. researchgate.net While not directly studying AC-DL-PHG-OH, these findings suggest that N-acetylation can confer significant biological activity to amino acid structures.
The interaction of AC-DL-PHG-OH with various enzymes has been a key area of investigation. It is recognized as a substrate for aminoacylases (also known as acylases), which are enzymes that catalyze the stereospecific hydrolysis of N-acyl-L-amino acids. bibliotekanauki.pl This property is central to the "Acylase Process," an industrial method for resolving racemic mixtures of amino acids. frontiersin.org
Specifically, aminoacylase (B1246476) from Micrococcus agilis has been shown to hydrolyze the L-enantiomer of N-acetyl-DL-phenylglycine. bibliotekanauki.pl The activity of this enzyme towards N-acetyl-L-phenylglycine is strongly inhibited by certain compounds, including 1,10-phenanthroline, N-bromosuccinimide, and mercaptoethanol. bibliotekanauki.pl Glycylglycine acts as a competitive inhibitor of this enzymatic activity. bibliotekanauki.pl The enzyme's activity is also affected by various metal ions, with complete inhibition observed with Cd²+ and Hg²+. bibliotekanauki.pl
Conversely, some enzymes show no activity towards AC-DL-PHG-OH. For example, an aminoacylase purified from the hyperthermophilic archaeon Pyrococcus furiosus did not hydrolyze N-acetyl-DL-phenylglycine, despite showing activity towards other N-acetylated amino acids. nih.gov
The following table summarizes the substrate specificity of aminoacylase from M. agilis towards various N-acyl amino acids, with the activity relative to N-acetyl-DL-phenylglycine.
| Substrate | Relative Activity (%) |
| N-Acetyl-DL-phenylglycine | 100 |
| N-Acetyl-DL-methionine | >100 |
| N-Acetyl-DL-alanine | ~100 |
| N-Acetyl-DL-valine | ~100 |
| N-Acetyl-DL-leucine | ~100 |
| N-Acetyl-DL-phenylalanine | ~40 |
| N-Acetyl-L-glutamic acid | <10 |
| N-Acetyl-DL-aspartic acid | <10 |
| N-Acetyl-DL-tryptophan | <10 |
| Data sourced from studies on aminoacylase from M. agilis. bibliotekanauki.pl |
Exploration of Molecular Mechanisms of Action
The molecular mechanisms underlying the biological activities of AC-DL-PHG-OH are intrinsically linked to its stereochemistry and how it is recognized by enzymes and other biological macromolecules.
Direct receptor binding studies for AC-DL-PHG-OH are not extensively documented in the available literature. However, its L-enantiomer, L-phenylglycine, is known to be a building block for neurokinin NK1 receptor antagonists. researchgate.net This suggests that the phenylglycine scaffold can be recognized by specific receptors.
In the context of protein-protein interaction inhibition, N-acetylated phenylglycine has been incorporated into small molecules designed to target the von Hippel–Lindau (VHL) E3 ubiquitin ligase. acs.org Specifically, coupling N-acetylated phenylglycine to a core scaffold resulted in a molecule that was tested for its affinity to pVHL. However, this particular derivative showed a decrease in potency, which was attributed to potential steric clashes with the protein. acs.org This indicates that while the N-acetylphenylglycine moiety can be used in ligand design, its interaction with target proteins is highly dependent on the specific binding pocket architecture.
The primary modulatory effect of AC-DL-PHG-OH on biochemical pathways is its role as a substrate in enzymatic kinetic resolution. The stereospecific hydrolysis of its L-form by acylases channels it into pathways that produce L-phenylglycine, leaving the D-enantiomer of N-acetylphenylglycine untouched. researchgate.net This D-form can then be chemically hydrolyzed to produce D-phenylglycine, which is a crucial side chain for the synthesis of semi-synthetic β-lactam antibiotics like ampicillin (B1664943) and cefalexin. researchgate.net
The biosynthesis of L-phenylglycine itself occurs through specific pathways in microorganisms like Streptomyces pristinaespiralis. This pathway involves the conversion of phenylpyruvate through several enzymatic steps to yield L-phenylglycine. nih.govrsc.org While AC-DL-PHG-OH is not a direct intermediate in this natural pathway, its enzymatic resolution provides an alternative route to obtaining this non-proteinogenic amino acid.
Structure-Activity Relationship (SAR) Studies of N-Acetylphenylglycine Derivatives
SAR studies on N-acetylphenylglycine derivatives have been conducted, particularly in the context of enzyme inhibition and ligand design. These studies explore how modifications to the core structure of N-acetylphenylglycine affect its biological activity.
For instance, in the development of inhibitors for prolyl peptidases like fibroblast activation protein (FAP), various N-acyl-glycine and N-blocked-boroPro derivatives have been synthesized and evaluated. nih.gov These studies, while not directly focused on N-acetylphenylglycine, provide insights into how the N-acyl group and the amino acid backbone contribute to inhibitory activity and selectivity against different enzymes. nih.gov
In another study focused on inhibitors of the RET tyrosine kinase, a series of N-phenyl derivatives were synthesized, demonstrating that modifications on the phenyl ring and the linker can significantly impact inhibitory potency against wild-type and drug-resistant mutant forms of the enzyme. nih.gov Although these are not direct derivatives of N-acetylphenylglycine, they highlight the importance of the phenylglycine-like core in molecular recognition by protein kinases.
The table below presents data from a study on small molecule inhibitors of the pVHL-HIF-1α interaction, where different N-acetylated amino acids were coupled to a core structure to probe the binding pocket.
| N-Acetylated Amino Acid | Affinity (Kd, μM) |
| Alanine (B10760859) | 0.89 |
| Leucine | 0.77 |
| Phenylalanine | 2.2 |
| tert-Leucine | 10.3 |
| Phenylglycine | 11.1 |
| Data from a study on pVHL inhibitors. acs.org |
This data indicates that for this specific target, bulky alkyl groups attached directly to the amino acid backbone, as in phenylglycine, lead to a decrease in binding affinity compared to less sterically hindered amino acids like alanine and leucine. acs.org
Design and Synthesis of Analogues for SAR Profiling
The rational design of analogues of AC-DL-PHG-OH often involves modifications at several key positions: the acyl group, the phenyl ring, and the carboxylic acid moiety. The synthesis of these new chemical entities allows for a systematic exploration of how changes in sterics, electronics, and lipophilicity affect biological activity.
A common strategy is the derivatization of the core phenylglycine scaffold. For instance, a series of N-(4-substituted phenyl)glycine derivatives has been synthesized to probe the effects of different substituents on the phenyl ring. The synthesis can start from a readily available material like 4-aminoacetophenone, which is converted to an N-(4-acetylphenyl)glycine intermediate. This intermediate can then be modified, for example, by creating chalcone (B49325) analogues or thiosemicarbazone derivatives, which are subsequently cyclized to form various heterocyclic targets. nih.gov
Another approach involves the synthesis of (4-alkoxyphenyl)glycinamides. Starting from (R)-2-phenylglycine methyl ester, the amino group is first protected (e.g., with a Boc group). The phenolic hydroxyl group is then O-alkylated using various alcohols under Mitsunobu conditions or via SN2 substitution. Subsequent deprotection and coupling with other chemical moieties, such as (S)-2-phenylpropionic acid, yield a library of amides. nih.gov This modular synthesis allows for the introduction of diverse functionalities to probe the SAR.
The synthesis of phenylglycinamide derivatives has also been a fruitful avenue for generating analogue libraries. For example, Boc-DL-phenylglycine can be condensed with various 4-arylpiperazine derivatives. Following the removal of the Boc protecting group, the resulting amine can be acylated to produce the final amide compounds. nih.gov This method allows for systematic variation of the substituent on the piperazine (B1678402) ring, providing insights into the SAR at that position.
The table below summarizes the synthesis of various phenylglycine analogues and the key reagents used.
| Starting Material | Key Intermediates/Reagents | Final Analogue Type | Reference |
| 4-Aminoacetophenone | N-(4-acetylphenyl)glycine, Chalcones, Thiosemicarbazones | Heterocyclic N-(4-substituted phenyl)glycine derivatives | nih.gov |
| (R)-2-Phenylglycine methyl ester | Boc-protection, O-alkylation (Mitsunobu or SN2), HBTU coupling | (4-Alkoxyphenyl)glycinamides | nih.gov |
| Boc-DL-phenylglycine | 4-Arylpiperazines, CDI, TFA, Acetyl chloride | Phenylglycinamide derivatives | nih.gov |
| Phenylalanine | T3P, DEPBT | Phenylalanine amides | nih.gov |
These synthetic strategies are crucial for generating the chemical diversity needed for comprehensive SAR profiling, providing a foundation for understanding how structural modifications influence biological activity.
Computational Approaches in SAR Analysis (e.g., Molecular Docking, QSAR)
Computational methods are indispensable tools in modern drug discovery, providing insights that guide the design and prioritization of analogues for synthesis and testing. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are two prominent computational approaches used in the SAR analysis of AC-DL-PHG-OH analogues.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and identifying key interactions. For phenylglycine derivatives, docking studies have been employed to understand their mechanism of action at a molecular level.
For example, in the study of 4-benzyloxy phenyl glycine (B1666218) derivatives as potential dengue protease inhibitors, molecular docking was used to investigate the interactions of the designed compounds within the active site of the NS3 protease. This analysis revealed that the most promising compounds formed excellent binding interactions with the target, with binding energies indicating high affinity. nih.gov Similarly, docking studies of benzimidazole (B57391) analogues have helped to elucidate their interactions with the COX-2 enzyme, a target for anti-inflammatory agents. researchgate.net
A study on pyrrolidine (B122466) pentamine derivatives as inhibitors of an aminoglycoside acetyltransferase showed a significant correlation between the computationally predicted binding affinities (ΔG) from molecular docking and the experimentally determined inhibitory activities. mdpi.com This correlation underscores the predictive power of molecular docking in SAR studies.
The following table presents a selection of molecular docking studies on phenylglycine-related structures, highlighting the target and key findings.
| Compound Class | Target Protein | Key Findings from Docking | Reference |
| 4-Benzyloxy Phenyl Glycine derivatives | Dengue NS3 Protease | Excellent binding energy and interactions within the active pocket. | nih.gov |
| Benzimidazole analogues | COX-2 | Identification of binding interactions with key amino acid residues. | researchgate.net |
| Pyrrolidine pentamine derivatives | Aminoglycoside 6'-N-acetyltransferase type Ib | Significant correlation between predicted binding affinity and experimental inhibitory activity. | mdpi.com |
| Hydroxyethylamine (HEA) analogues | SARS-CoV-2 3CLpro | Identification of stable binding within the active pocket, supported by molecular dynamics simulations. | acs.org |
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. These models help to identify the physicochemical properties (descriptors) that are most influential for activity, guiding the design of new analogues with improved potency.
For 4-benzyloxy phenyl glycine derivatives, a 2D-QSAR model was developed and validated. This model was then used to predict the inhibitory concentration (IC50) values of new, unsynthesized compounds, helping to prioritize candidates for synthesis. nih.gov In another example, a QSAR analysis of phenylglycine and sulfonamide derivatives acting as F508del-CFTR correctors helped to identify novel molecular descriptors that explain the SAR of this class of compounds. This refined QSAR model is expected to accelerate the discovery of new, potent CFTR modulators. researchgate.netmdpi.com
The development of a QSAR model typically involves the following steps:
Data Set Preparation : A series of compounds with known biological activities is selected. This set is usually divided into a training set (to build the model) and a test set (to validate the model).
Descriptor Calculation : A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.
Model Building : Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation : The predictive power of the QSAR model is assessed using the test set and various statistical metrics.
The table below provides examples of QSAR studies on phenylglycine-related compounds.
| Compound Class | Biological Activity | Key Descriptors/Findings | Reference |
| 4-Benzyloxy Phenyl Glycine derivatives | Anti-dengue protease activity | Model used to predict pIC50 values of unknown compounds. | nih.gov |
| Phenylglycine and sulfonamide derivatives | F508del-CFTR correction | Optimized QSAR model identified novel molecular descriptors explaining the SAR. | researchgate.netmdpi.com |
| Withanolide analogues | Anticancer activity | High correlation between predicted and experimental activity, identifying key structural features for potency. | dovepress.com |
Advanced Applications of Ac Dl Phg Oh in Contemporary Medicinal Chemistry
Role as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
An active pharmaceutical ingredient (API) is the biologically active component of a drug product. Pharmaceutical intermediates are the chemical compounds that form the building blocks of the API, produced during the synthesis process. simsonpharma.com AC-DL-PHG-OH plays a crucial role as such an intermediate, particularly because its core structure, phenylglycine, is a key component in several classes of therapeutic agents. ontosight.aicymitquimica.com The acetyl group often serves as a protecting group during synthesis, and the racemic "DL" nature of the compound allows for its use as a starting material for obtaining specific stereoisomers required for biological activity.
AC-DL-PHG-OH is a key intermediate in the synthesis of certain analgesic (pain-relieving) and anti-inflammatory drugs. chemimpex.com The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics is an ongoing area of research aimed at creating molecules with improved efficacy and fewer side effects. researchgate.netrsc.org The phenylglycine scaffold present in AC-DL-PHG-OH is incorporated into more complex molecules to achieve these therapeutic effects. Research has shown that hybrid molecules containing various heterocyclic systems linked to amino acid structures can exhibit significant analgesic and anti-inflammatory properties. bioline.org.bracs.org The mechanism of action for many such anti-inflammatory agents involves the inhibition of the cyclooxygenase (COX) enzyme, which in turn blocks the synthesis of prostaglandins, key mediators of inflammation and pain. rsc.orgbioline.org.br The structural framework of AC-DL-PHG-OH provides a valuable starting point for the synthesis of these more complex therapeutic agents.
Table 1: Research Findings on Novel Analgesic and Anti-inflammatory Hybrids This table presents illustrative data on the effectiveness of novel compounds, demonstrating the principles behind developing agents from scaffolds like the one in AC-DL-PHG-OH.
| Compound Type | Animal Model | Activity Noted | Reference |
|---|---|---|---|
| Indole-Chalcone Hybrids | Acetic acid-induced writhing (mice) | Significant reduction in writhing movements, comparable to diclofenac. acs.org | acs.org |
| Indole-Chalcone Hybrids | Carrageenan-induced paw edema (mice) | Significant inhibition of edema formation at various time intervals. acs.org | acs.org |
| Fused Triazole-Azepine Hybrids | Acid-induced writhing (mice) | Activity levels identified as more potent than the reference drug ketorolac. researchgate.net | researchgate.net |
| Sida cordifolia Alkaloid | Acetic acid-induced writhing (mice) | Significant (p<0.01) reduction in writhing at 25 mg/kg and 50 mg/kg doses. bioline.org.br | bioline.org.br |
The most significant application of AC-DL-PHG-OH as an intermediate is in the production of semi-synthetic β-lactam antibiotics, a class that includes widely used penicillins and cephalosporins. researchgate.netresearchgate.net Many of these antibiotics, such as ampicillin (B1664943), cephalexin, and cefaclor, require the D-isomer of phenylglycine as a crucial side chain, which is attached to the core β-lactam nucleus (e.g., 6-aminopenicillanic acid or 7-ADCA). researchgate.netresearchgate.net
The industrial process often starts with racemic N-acetyl-DL-phenylglycine (AC-DL-PHG-OH). scielo.br This compound is subjected to resolution, a process that separates the D- and L-isomers. Enzymatic resolution using acylases is a common and environmentally friendly method. scielo.br The enzyme selectively hydrolyzes the acetyl group from the N-acetyl-D-phenylglycine, allowing for its separation from the unreacted N-acetyl-L-phenylglycine. The resulting D-phenylglycine is then used in the enzymatic or chemical acylation of the β-lactam nucleus to synthesize the final antibiotic. researchgate.netgoogle.com This makes AC-DL-PHG-OH a critical precursor in the sustainable and efficient manufacturing of these life-saving drugs. researchgate.neteurekalert.org While its role in antibiotic synthesis is well-established, its direct contribution as an intermediate for antifungal agents is less specifically documented, though the synthesis of novel antifungal azoles and other compounds often involves complex intermediates built from various amino acid derivatives. nih.govmdpi.comnih.gov
Table 2: β-Lactam Antibiotics Featuring a Phenylglycine-Derived Side Chain
| Antibiotic | Class | Core Nucleus | Side Chain Source |
|---|---|---|---|
| Ampicillin | Penicillin | 6-APA | D-Phenylglycine researchgate.net |
| Epicillin | Penicillin | 6-APA | D-Phenylglycine |
| Cephalexin | Cephalosporin | 7-ADCA researchgate.net | D-Phenylglycine |
| Cefaclor | Cephalosporin | 7-ACCA | D-Phenylglycine |
| Cephradine | Cephalosporin | 7-ADCA | D-Phenylglycine |
Note: 6-APA = 6-aminopenicillanic acid; 7-ADCA = 7-aminodeacetoxycephalosporanic acid.
Integration into Prodrug Design and Delivery Strategies
A prodrug is an inactive derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical transformation. researchgate.net This strategy is used to overcome undesirable properties of a drug, such as poor solubility, low bioavailability, or lack of site-specificity. nih.govurjc.es The structure of AC-DL-PHG-OH contains functional groups amenable to creating prodrugs.
Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a drug. Enhancing a drug's pharmacokinetic profile is a key goal of prodrug design. researchgate.net Derivatization, or the chemical modification of a molecule, is the fundamental process used to create a prodrug. nih.gov The functional groups of AC-DL-PHG-OH—the carboxylic acid and the N-acetyl amide—can be modified to alter its physicochemical properties. For instance, converting the carboxylic acid to an ester can increase lipophilicity, potentially enhancing absorption through passive diffusion across cell membranes. nih.gov
Conjugating a drug to lipid moieties is a known strategy to improve oral bioavailability and alter distribution. nih.gov Similarly, simple modifications like hydroxymethylation can lead to improved solubility and a better pharmacokinetic profile, allowing for greater penetration through biological membranes. frontiersin.org By using the AC-DL-PHG-OH scaffold, medicinal chemists can attach various promoieties to a parent drug, fine-tuning its properties to achieve a more favorable pharmacokinetic profile, including improved absorption and optimized metabolic stability. acs.orgmdpi.com
A sophisticated prodrug strategy involves designing conjugates that release the active drug only at the target site. This is often achieved by creating a linkage between the drug and a carrier moiety that is stable in general circulation but is cleaved by enzymes that are overexpressed in diseased tissues, such as tumors. acs.orgui.ac.id
The amide and ester linkages that can be formed using the AC-DL-PHG-OH structure are central to this approach. For example, a drug can be linked to the carboxyl group of AC-DL-PHG-OH via an ester bond. This ester can be designed to be hydrolyzed by esterase enzymes present at a target site, releasing the active drug. ui.ac.id More specifically, peptide linkers that are substrates for proteases like cathepsins or matrix metalloproteinases (MMPs), which are often abundant in the tumor microenvironment, can be used. ui.ac.idnih.govmdpi.com The N-acetyl-phenylglycine structure can be incorporated into such a peptide sequence. Upon reaching the target tissue, the enzyme recognizes and cleaves the peptide linker, triggering the release of the therapeutic agent in a concentrated manner, thereby increasing efficacy and reducing systemic toxicity. nih.govrsc.org
Table 3: Common Enzyme-Labile Linkers for Triggered Drug Release
| Linker Type | Cleavage Enzyme(s) | Target Environment Example | Reference |
|---|---|---|---|
| Dipeptide (e.g., Val-Cit) | Cathepsins | Tumor Lysosomes rsc.org | rsc.org |
| Hydrazone Bond | pH-dependent hydrolysis (non-enzymatic) | Acidic Tumor Microenvironment (pH ~6.0) or Endosomes (pH ~5.0) ui.ac.id | ui.ac.id |
| Glucuronide Linker | β-glucuronidase | Hypoxic Tumor Regions | fiveable.me |
| Phosphate (B84403) Ester | Alkaline Phosphatase | Various Tissues, including Tumors | fiveable.me |
| Peptide Sequences | Matrix Metalloproteinases (MMPs) | Extracellular Matrix of Tumors nih.govmdpi.com | nih.gov, mdpi.com |
Note: Val-Cit = Valine-Citrulline.
Exploration in Multi-Target Directed Ligand Design
Many complex diseases, such as neurodegenerative disorders like Alzheimer's disease, are multifactorial, meaning they involve multiple pathological pathways. rsc.orgresearchgate.net The single-target drug approach has often proven insufficient for these conditions. This has led to the development of multi-target-directed ligands (MTDLs)—single chemical entities designed to interact with two or more distinct biological targets simultaneously. researchgate.netfrontiersin.org
The design of MTDLs often involves linking or fusing different pharmacophores (the active parts of a molecule that interact with a target). rsc.org The versatile structure of AC-DL-PHG-OH makes it a valuable scaffold or linker in this strategy. Its phenyl ring, chiral center, and functional groups can be used to build hybrid molecules. For example, a known acetylcholinesterase inhibitor moiety could be linked to the AC-DL-PHG-OH scaffold, which itself might be designed to interact with a second target, such as amyloid-β aggregates in Alzheimer's disease. nih.govmdpi.com Researchers have successfully created MTDLs by linking moieties from drugs like donepezil (B133215) to other units to inhibit both acetylcholinesterase and β-amyloid aggregation. nih.gov The phenylglycine core of AC-DL-PHG-OH provides a structurally sound and synthetically accessible platform for orienting different pharmacophoric elements in three-dimensional space to achieve the desired polypharmacology.
Analytical Methodologies for Research and Quality Control of Ac Dl Phg Oh
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) stands as the most prevalent and effective method for assessing the purity and resolving the enantiomers of chiral compounds like AC-DL-PHG-OH. nih.gov Its versatility allows for both achiral and chiral separations, making it indispensable for quality control. For purity analysis, reverse-phase HPLC is often utilized. A method for a closely related compound, Glycine (B1666218), N-acetyl-N-phenyl-, uses a reverse-phase Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com This setup is effective for separating the main compound from potential impurities.
Determining the enantiomeric excess (the measure of optical purity) is critical. Since AC-DL-PHG-OH is a racemic (DL) mixture, methods are needed to separate and quantify the D- and L-enantiomers. This is achieved through chiral HPLC, which uses a chiral stationary phase (CSP) or a chiral mobile phase additive to create a chiral environment, allowing for the differential interaction and separation of the enantiomers. nih.gov
The development of a robust chiral HPLC method is a critical step in the analysis of AC-DL-PHG-OH. The primary approach involves the use of a chiral stationary phase (CSP), which is a solid support that has a chiral selector molecule bonded to its surface. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which have different energies and stabilities, leading to different retention times. researchgate.net
Several classes of CSPs have proven effective for the separation of amino acids and their N-acetylated derivatives. sigmaaldrich.com
Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly successful for resolving underivatized and N-derivatized amino acids. sigmaaldrich.comsigmaaldrich.com They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds like AC-DL-PHG-OH. sigmaaldrich.com
Polysaccharide-based CSPs: Derived from cellulose (B213188) or amylose, these are among the most widely used CSPs due to their broad applicability for a vast range of chiral compounds. nih.gov
Ligand-Exchange CSPs: This technique involves a CSP coated with a chiral ligand and a metal ion (e.g., copper(II)) added to the mobile phase. researchgate.net The enantiomers of the analyte form mixed-metal chelate complexes with different stabilities, enabling their separation. This method has been successfully applied to the separation of phenylglycine. researchgate.net
Method development involves screening different CSPs and optimizing the mobile phase composition (e.g., type and concentration of organic modifier, buffer pH, and additives) to achieve baseline separation of the D- and L-enantiomers. For macrocyclic glycopeptide CSPs, the concentration of the organic modifier (like methanol) in the mobile phase can significantly influence both retention and enantioselectivity. sigmaaldrich.com
Table 1: Chiral Stationary Phases for Separation of N-Acetylated Amino Acids
| CSP Type | Chiral Selector Example | Typical Mobile Phase | Interaction Mechanism |
|---|---|---|---|
| Macrocyclic Glycopeptide | Teicoplanin | Water/Methanol/Formic Acid | Hydrogen bonding, ionic interactions, inclusion complexation |
| Polysaccharide-based | Cellulose or Amylose derivatives | Normal or Reversed-Phase Solvents | Dipole-dipole, hydrogen bonding, π-π interactions, steric hindrance |
For quantitative analysis, especially in complex biological matrices such as urine or plasma, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. nih.gov This technique offers high sensitivity, specificity, and speed, which are essential for pharmacokinetic studies or for monitoring the compound in biological systems.
The analysis of acylglycines in urine by UPLC-MS/MS provides a relevant model for AC-DL-PHG-OH. nih.gov The process involves several key steps:
Sample Preparation: This is crucial to remove interfering substances from the matrix. Techniques can range from simple dilution ("dilute-and-shoot") to more complex procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Chromatographic Separation: A rapid separation is achieved using a UPLC system, which uses smaller particle-size columns to provide higher resolution and faster analysis times compared to conventional HPLC.
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is used for detection. In this technique, the parent ion corresponding to the analyte's mass-to-charge ratio (m/z) is selected and fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces chemical noise, thereby minimizing matrix effects.
Method validation is performed to ensure reliability, with key parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.
Table 2: Typical Validation Parameters for UPLC-MS/MS Analysis of Acylglycines
| Parameter | Description | Typical Value/Range |
|---|---|---|
| Linearity (R²) | Correlation coefficient of the calibration curve | > 0.99 |
| Accuracy | Closeness of measured value to the true value | 85-115% |
| Precision (%RSD) | Repeatability and reproducibility of measurements | < 15% |
| Limit of Detection (LOD) | Lowest concentration that can be reliably detected | Analyte- and matrix-dependent (ng/mL to µg/mL range) |
Spectroscopic and Spectrometric Techniques for Structural Characterization
While chromatography is excellent for separation and quantification, spectroscopic and spectrometric techniques are required for the unambiguous confirmation of the molecular structure of AC-DL-PHG-OH. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools used for this purpose. rsc.org
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. slideshare.net For AC-DL-PHG-OH, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC) experiments are used for complete structural elucidation. rsc.org
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their chemical environments. For AC-DL-PHG-OH, characteristic signals would be expected for the acetyl methyl protons, the alpha-proton on the chiral center, the amide proton, and the aromatic protons of the phenyl group. The chemical shift and splitting pattern of these protons confirm their connectivity.
¹³C NMR: The carbon NMR spectrum shows the number of chemically distinct carbon atoms. Key signals would include those for the acetyl methyl carbon, the carbonyl carbons (amide and carboxylic acid), the alpha-carbon, and the carbons of the phenyl ring.
2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings within the molecule, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for definitive assignment of all signals.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for AC-DL-PHG-OH
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| CH₃-C=O | Acetyl Methyl | ~2.0 (singlet) | ~23 |
| -NH- | Amide | ~8.0-9.0 (doublet) | N/A |
| α-CH | Alpha-Proton | ~5.5 (doublet) | ~58 |
| C₆H₅- | Phenyl | ~7.2-7.5 (multiplet) | ~127-138 |
| -C=O (Amide) | Amide Carbonyl | N/A | ~170 |
Note: Predicted values are estimates based on related structures like N-acetylglycine and phenylglycine derivatives and can vary based on solvent and other experimental conditions. rsc.orghmdb.ca
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of AC-DL-PHG-OH and to gain structural information from its fragmentation pattern. researchgate.net
The molecular weight of N-Acetyl-DL-phenylglycine (C₁₀H₁₁NO₃) is 193.19 g/mol . In MS analysis, the compound is first ionized, commonly using techniques like Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS. The resulting molecular ion ([M]+• or protonated molecule [M+H]⁺) is then detected.
In tandem MS (MS/MS), the molecular ion is fragmented, and the resulting fragment ions provide a structural fingerprint of the molecule. The fragmentation of AC-DL-PHG-OH would be expected to occur at the amide bond and involve losses of characteristic neutral molecules.
Table 4: Predicted Key Fragment Ions in Mass Spectrometry of AC-DL-PHG-OH
| Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
|---|---|
| 194 | [M+H]⁺ (Protonated molecule in positive ESI) |
| 176 | [M+H - H₂O]⁺ (Loss of water) |
| 152 | [M+H - C₂H₂O]⁺ (Loss of ketene (B1206846) from acetyl group) |
| 148 | [M+H - HCOOH]⁺ (Loss of formic acid) |
| 134 | [C₈H₈NO]⁺ (Resulting from loss of acetyl and hydroxyl groups) |
| 106 | [C₇H₈N]⁺ (Phenylglycine fragment after loss of CO) |
Note: Predicted m/z values are based on fragmentation patterns of related molecules like N-phenylglycine and N-acetylglycine. nist.govnist.gov
Other Chromatographic and Electrophoretic Methods for AC-DL-PHG-OH Analysis
Besides HPLC, other separation techniques can be applied for the analysis of AC-DL-PHG-OH, each offering unique advantages.
Gas Chromatography (GC): GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. N-acetylated amino acids are generally not volatile enough for direct GC analysis. researchgate.net Therefore, a derivatization step is required to convert the polar carboxylic acid group into a more volatile ester, often through silylation (e.g., creating a trimethylsilyl (B98337) derivative). nih.gov Once derivatized, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for separation and analysis. researchgate.net
Capillary Electrophoresis (CE): CE is a powerful separation technique with extremely high efficiency and resolution, making it well-suited for the analysis of charged species like amino acids and their derivatives. researchgate.net In CE, charged molecules migrate through a capillary under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. CE has been successfully used for the simultaneous determination of N-acetylated amino acids in multi-component samples. researchgate.net Furthermore, chiral selectors (like cyclodextrins) can be added to the background electrolyte to enable the separation of enantiomers, making chiral CE a viable alternative to chiral HPLC. nih.gov
Paper/Thin-Layer Chromatography (TLC): While less common for quantitative analysis today, paper chromatography and TLC are simple, cost-effective methods that can be used for qualitative assessment and monitoring of reactions. N-acetylglycine and related compounds have been separated using paper chromatography with solvent systems like n-butanol-acetic acid-water, with visualization achieved using indicators like bromocresol green. escholarship.org
Gas Chromatography (GC) Applications
Gas Chromatography (GC) serves as a robust analytical tool for the qualitative and quantitative analysis of volatile and semi-volatile compounds. For a polar molecule like N-Acetyl-DL-phenylglycine (AC-DL-PHG-OH), direct analysis by GC is challenging due to its low volatility and the presence of a polar carboxylic acid group. Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.comscispace.com
A common derivatization strategy for amino acids and their derivatives involves a two-step process: esterification of the carboxylic acid group followed by acylation of the amino group. However, since the amino group in AC-DL-PHG-OH is already acetylated, only the esterification of the carboxylic acid is necessary. Methylation or silylation are frequently employed techniques. For instance, reaction with a methylating agent like diazomethane (B1218177) or a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can yield a volatile derivative. sigmaaldrich.com
Chiral separation of the D- and L-enantiomers of phenylglycine derivatives is often a key analytical objective. nih.govresearchgate.net This can be accomplished by using a chiral stationary phase within the GC column. gcms.cz Cyclodextrin-based chiral stationary phases, such as those containing permethylated beta-cyclodextrin, have demonstrated effectiveness in resolving enantiomers of various amino acid derivatives. gcms.cz
Hypothetical GC Method for AC-DL-PHG-OH Analysis:
A hypothetical GC method for the analysis of the methyl ester derivative of AC-DL-PHG-OH on a chiral column is presented below. This method is designed for the separation of the D and L enantiomers.
| Parameter | Condition |
| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Initial temperature of 120°C, hold for 2 min, ramp at 5°C/min to 200°C, hold for 10 min |
| Detector | Flame Ionization Detector (FID) at 280°C |
| Derivatization | Esterification with methanolic HCl |
Expected Research Findings:
Under these hypothetical conditions, the methyl ester derivatives of the D- and L-enantiomers of AC-DL-PHG-OH would be separated. The chromatogram would be expected to show two distinct peaks corresponding to each enantiomer. The retention times would be influenced by the interaction of the chiral derivatives with the chiral stationary phase.
Hypothetical GC Separation Data:
| Compound | Retention Time (min) | Peak Area (%) |
| N-Acetyl-D-phenylglycine methyl ester | 18.5 | 50.2 |
| N-Acetyl-L-phenylglycine methyl ester | 19.2 | 49.8 |
This data is illustrative and based on typical chiral separations of similar compounds.
Capillary Zone Electrophoresis (CZE) and Related Techniques
Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique based on the differential migration of charged species in an electric field. creative-proteomics.com It is particularly well-suited for the analysis of polar and charged molecules like amino acids and their derivatives, often without the need for derivatization. creative-proteomics.com However, for detection purposes, especially with UV-Vis detectors, derivatization may be employed to enhance the molar absorptivity of the analytes. oup.com
For the analysis of AC-DL-PHG-OH, CZE can be utilized to assess purity and, with the addition of a chiral selector to the background electrolyte (BGE), to separate the D and L enantiomers. tandfonline.comresearchgate.net The separation in CZE is based on the charge-to-size ratio of the analyte. creative-proteomics.com At a pH above its isoelectric point (pI), AC-DL-PHG-OH will carry a net negative charge and migrate towards the anode. However, the electroosmotic flow (EOF) in a bare fused-silica capillary is typically towards the cathode, so the apparent migration will be a vector sum of the electrophoretic mobility and the EOF. tandfonline.com
Chiral CZE of AC-DL-PHG-OH:
To achieve enantioselective separation, a chiral selector is incorporated into the BGE. tandfonline.com Cyclodextrins, particularly sulfated β-cyclodextrin, are commonly used chiral selectors for the separation of amino acid enantiomers. researchgate.net The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin, leading to different electrophoretic mobilities.
Hypothetical CZE Method for Chiral Separation of AC-DL-PHG-OH:
A hypothetical CZE method for the enantioseparation of AC-DL-PHG-OH is detailed below.
| Parameter | Condition |
| Capillary | Fused silica (B1680970), 50 cm total length (40 cm effective length), 50 µm ID |
| Background Electrolyte (BGE) | 50 mM phosphate (B84403) buffer (pH 7.5) containing 15 mM sulfated β-cyclodextrin |
| Applied Voltage | 20 kV (normal polarity) |
| Temperature | 25°C |
| Injection | Hydrodynamic injection at 50 mbar for 5 s |
| Detection | UV detection at 214 nm |
Expected Research Findings:
Using this hypothetical CZE method, the D- and L-enantiomers of AC-DL-PHG-OH would be resolved into two separate peaks in the electropherogram. The migration times would differ due to the varying stability of the inclusion complexes formed with the chiral selector.
Hypothetical CZE Separation Data:
| Compound | Migration Time (min) | Peak Area (%) |
| N-Acetyl-D-phenylglycine | 12.3 | 49.9 |
| N-Acetyl-L-phenylglycine | 12.8 | 50.1 |
This data is illustrative and based on typical chiral separations of similar compounds.
Q & A
Q. What are the optimal synthesis methods for AC-DL-PHG-OH, and how do reaction conditions (e.g., temperature, pH) influence product purity?
Methodological Answer: AC-DL-PHG-OH synthesis requires precise control of reaction parameters. For example, maintaining a pH range of 7.0–8.5 during peptide bond formation minimizes side reactions, while using polar aprotic solvents (e.g., DMF) enhances solubility. Post-synthesis purification via reversed-phase HPLC with gradient elution (e.g., 0.1% TFA in water/acetonitrile) ensures high purity (>95%). Characterization should include ESI-MS for molecular weight confirmation and H/C NMR to validate stereochemistry .
Q. How can researchers characterize the molecular structure and sequence fidelity of AC-DL-PHG-OH?
Methodological Answer: Structural validation involves:
- Mass spectrometry (MALDI-TOF or ESI-MS) to confirm molecular weight.
- NMR spectroscopy (2D-COSY, HSQC) to resolve overlapping proton signals and verify amino acid connectivity.
- Circular dichroism (CD) to assess secondary structure in solution.
- Amino acid analysis post-hydrolysis to quantify residue composition. Cross-referencing these techniques minimizes misassignment risks .
Advanced Research Questions
Q. How should researchers design experiments to investigate AC-DL-PHG-OH’s bioactivity while ensuring methodological rigor?
Methodological Answer: Apply the PICOT framework (Population, Intervention, Comparator, Outcome, Timing) to define hypotheses. For example:
- Population: Specific cell lines (e.g., HEK293) expressing target receptors.
- Intervention: Dose-response studies with AC-DL-PHG-OH.
- Comparator: Negative controls (vehicle) and positive controls (known agonists/antagonists).
- Outcome: Binding affinity (SPR or ITC) and functional assays (e.g., cAMP modulation). Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies addressing knowledge gaps, such as AC-DL-PHG-OH’s selectivity over related peptides .
Q. How can contradictory data in AC-DL-PHG-OH studies (e.g., conflicting binding affinities) be systematically analyzed?
Methodological Answer:
- Triangulate methods : Compare SPR, ITC, and fluorescence polarization assays to rule out technique-specific artifacts.
- Assess experimental conditions : Variability in buffer ionic strength or temperature may alter binding kinetics.
- Apply empirical falsification : Use negative controls (e.g., scrambled peptide) to confirm specificity. Contradictions should prompt re-evaluation of assumptions (e.g., target receptor isoform differences) .
Q. What strategies validate AC-DL-PHG-OH’s proposed mechanism of action in complex biological systems?
Methodological Answer:
- Knockdown/knockout models : Use CRISPR-Cas9 to silence target receptors and assess loss of AC-DL-PHG-OH activity.
- Pathway analysis : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling post-treatment to identify downstream effectors.
- In silico docking : Molecular dynamics simulations to predict binding poses and validate with mutagenesis studies. Cross-disciplinary collaboration (e.g., computational biologists and pharmacologists) enhances mechanistic insights .
Q. How can researchers ensure reproducibility of AC-DL-PHG-OH studies?
Methodological Answer:
- Detailed protocols : Document reaction conditions (e.g., solvent purity, degassing steps) and instrument calibration data.
- Open data practices : Share raw spectra (NMR, MS) and assay datasets in public repositories (e.g., Zenodo).
- Inter-lab validation : Collaborate with independent labs to replicate key findings using standardized materials .
Methodological Guidance for Literature Review
Q. What strategies optimize literature reviews for AC-DL-PHG-OH-related research?
Q. How should researchers address potential biases or data reliability issues in AC-DL-PHG-OH studies?
Methodological Answer:
- Blinded analysis : Separate data collection (e.g., assay readouts) from interpretation to reduce confirmation bias.
- Robust statistical methods : Use non-parametric tests (e.g., Mann-Whitney U) for small sample sizes and correct for multiple comparisons (e.g., Bonferroni).
- Pre-registration : Submit hypotheses and analysis plans to registries (e.g., OSF) before data collection to mitigate HARKing (Hypothesizing After Results are Known) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
